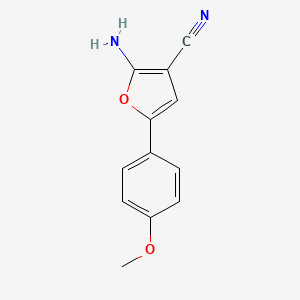

2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-10-4-2-8(3-5-10)11-6-9(7-13)12(14)16-11/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZBGBREQNKHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(O2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241936 | |

| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26454-83-1 | |

| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26454-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(4-methoxyphenyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 4 Methoxyphenyl Furan 3 Carbonitrile and Analogues

Established Synthetic Approaches to 2-Aminofurans

The preparation of 2-aminofurans is achieved through several primary routes, including the cyclization of specifically functionalized nitrile compounds, the reduction of furan (B31954) derivatives bearing nitrogen-containing functional groups, and the rearrangement of furan carboxylates. researchgate.net

Ring-forming reactions are a cornerstone in the synthesis of 2-aminofurans. These methods typically involve the intramolecular cyclization of an open-chain precursor that contains both a nitrile group and a suitably positioned reactive functional group, such as a ketone or a hydroxyl group.

One of the most direct methods for constructing the 2-aminofuran ring is through the cyclization of γ-keto-nitriles (also known as 4-oxobutanenitriles). researchgate.net This transformation is typically facilitated by a base, which promotes an intramolecular cyclization via an enolate intermediate. The enolate attacks the carbon atom of the nitrile group, leading to a five-membered ring. Subsequent tautomerization yields the stable aromatic 2-aminofuran system. Similarly, γ-hydroxy-nitriles can be cyclized under acidic conditions, where protonation of the hydroxyl group allows for its elimination as water, followed by ring closure.

Table 1: Examples of 2-Aminofuran Synthesis via Cyclization of γ-Keto-nitriles

| Starting Material (γ-Keto-nitrile) | Catalyst/Conditions | Product |

|---|---|---|

| 5-Phenyl-4-oxopentanenitrile | Sodium ethoxide in ethanol (B145695) | 2-Amino-5-benzylfuran-3-carbonitrile |

| 4-Oxo-4-(p-tolyl)butanenitrile | Potassium tert-butoxide in THF | 2-Amino-5-(p-tolyl)furan-3-carbonitrile |

Cyclization Reactions

From α,β-Unsaturated Ketones and Cyanide

A versatile two-step, one-pot approach involves the reaction of α,β-unsaturated ketones with a cyanide source. researchgate.net The reaction proceeds via a Michael 1,4-addition of the cyanide anion to the conjugated system, which generates a γ-keto-nitrile intermediate. organicreactions.org This intermediate, under the basic reaction conditions, then undergoes in situ intramolecular cyclization as described previously to afford the 2-aminofuran product. This method allows for significant structural diversity based on the availability of various α,β-unsaturated ketone precursors.

Table 2: Synthesis of 2-Aminofurans from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Cyanide Source | Conditions | Product |

|---|---|---|---|

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Potassium cyanide | Aqueous ethanol, reflux | 2-Amino-4,5-diphenylfuran-3-carbonitrile |

| 4-(4-Methoxyphenyl)-3-buten-2-one | Sodium cyanide | DMF, 80 °C | 2-Amino-5-(4-methoxyphenyl)-4-methylfuran-3-carbonitrile |

Intramolecular Cyclization of 4-Oxobutanenitriles

The intramolecular cyclization of 4-oxobutanenitriles represents a specific and crucial pathway for forming the 2-aminofuran core. researchgate.net This reaction is a key step in several multi-component syntheses and is mechanistically similar to the cyclization of γ-keto-nitriles. The process is highly effective for creating substituted furans, where the substituents on the final product are determined by the structure of the initial 4-oxobutanenitrile. The reaction can be catalyzed by either acid or base, leading to dehydration or enolate formation, respectively, followed by nucleophilic attack on the nitrile group to close the ring. researchgate.net

An alternative strategy to form 2-aminofurans involves the chemical reduction of a nitrogen-containing functional group on a pre-existing furan ring. researchgate.net The catalytic reduction of 2-nitrofurans is a common method, often employing catalysts such as palladium on charcoal (Pd/C) with hydrogen gas. acs.orgacs.org This reaction proceeds to give the corresponding 2-aminofuran. However, the resulting 2-aminofurans are often unstable and can be prone to decomposition or polymerization. researchgate.net To overcome this, they are frequently trapped in situ by reacting them with another reagent to form a more stable derivative. researchgate.net Similarly, 2-azidofurans can be reduced to 2-aminofurans, for example, through Staudinger reduction using triphenylphosphine (B44618) or by catalytic hydrogenation.

Table 3: Preparation of 2-Aminofurans by Reduction

| Starting Material | Reducing Agent/Conditions | Product |

|---|---|---|

| 2-Nitro-5-phenylfuran | H₂, 5% Pd/C, Methanol | 5-Phenyl-2-aminofuran |

| Ethyl 5-nitro-2-furoate | H₂, Pd/C | Ethyl 5-amino-2-furoate |

Rearrangement of Furan-2-carboxylate Derivatives

Classic name reactions that convert carboxylic acid derivatives into amines can be applied to the furan series. researchgate.net For instance, a Curtius rearrangement of a furan-2-carbonyl azide, generated from the corresponding carboxylic acid, would yield a furan-2-isocyanate, which can then be hydrolyzed to the 2-aminofuran. Similarly, the Hofmann rearrangement of a furan-2-carboxamide could provide access to the amine. A related method is the oxidative rearrangement of furan-2-carboximidamides. rsc.orgsoton.ac.uk In this process, the carboximidamide is oxidized to generate a carbodiimide (B86325) intermediate, which rearranges. Subsequent thermolysis of the resulting urea (B33335) derivative yields the corresponding 2-acylaminofuran, a stable, protected form of the desired 2-aminofuran. rsc.orgsoton.ac.uk

Direct Substitution on the Furan Ring System

The introduction of substituents onto a pre-existing furan ring via electrophilic substitution is a fundamental strategy in furan chemistry. The furan ring is π-rich, making it significantly more reactive than benzene (B151609) towards electrophiles. Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 and C5 positions, as the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions.

In the context of synthesizing 2-amino-5-aryl-furan-3-carbonitrile derivatives, this strategy would hypothetically involve the introduction of a cyano group at the C3 position of a 2-amino-5-aryl-furan precursor. The amino group at the C2 position is a strong activating group and directs electrophiles to the C3 and C5 positions. If the C5 position is already occupied by the (4-methoxyphenyl) group, an incoming electrophile would be directed to the C3 position. A potential, though not widely documented, route would be the direct cyanation of a 2-amino-5-(4-methoxyphenyl)furan intermediate. This could be attempted using an electrophilic cyanating agent. However, this approach is not commonly employed for this specific class of compounds, as the required precursors are often synthesized more efficiently through cyclization methods, and the furan ring's sensitivity to strong electrophilic conditions can lead to side reactions or decomposition.

Oxazole (B20620) Cycloaddition Routes

The Diels-Alder reaction involving oxazoles as the diene component provides a powerful method for constructing highly substituted furan rings. In this [4+2] cycloaddition, an oxazole reacts with a dienophile, which for the synthesis of furans is typically an alkyne. The reaction proceeds through a bicyclic intermediate which is often unstable. This intermediate undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrile, to yield the aromatic furan ring. mdpi.org

Elimination from Dihydrofuran Derivatives

A key method for the synthesis of 2-aminofuran-3-carbonitriles involves the aromatization of a corresponding dihydrofuran precursor. Specifically, 2-amino-4,5-dihydrofuran derivatives can undergo an elimination reaction to introduce the C4-C5 double bond and form the aromatic furan ring.

Research has shown that 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be effectively converted into 2-aminofuran-3-carbonitriles through thermal aromatization. rsc.org This process involves the elimination of hydrogen cyanide (HCN) from the dihydrofuran precursor. The dihydrofuran starting materials are typically accessible through the condensation of α-hydroxyketones with malononitrile (B47326). The subsequent thermal treatment provides a direct route to the aromatic product. This method is advantageous as it builds the core structure first in a saturated or partially saturated form, which is often more stable, followed by a final aromatization step.

| Dihydrofuran Precursor | Resulting Furan Product | Reaction Conditions |

|---|---|---|

| 2-Amino-4,5-diphenyl-4,5-dihydrofuran-3,4-dicarbonitrile | 2-Amino-4,5-diphenylfuran-3-carbonitrile | Heating |

| 2-Amino-4,5-bis(4-methylphenyl)-4,5-dihydrofuran-3,4-dicarbonitrile | 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile | Heating |

| 2-Amino-4,5-bis(4-methoxyphenyl)-4,5-dihydrofuran-3,4-dicarbonitrile | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (B1271670) | Heating |

Multicomponent Reaction (MCR) Strategies for Furan-3-carbonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient tools for building molecular complexity. researchgate.net These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

Three-Component Condensation Reactions

A prominent and effective MCR for the synthesis of polysubstituted aminofurans involves the one-pot condensation of an arylaldehyde, cyanoacetamide (or malononitrile), and an isocyanide. eurekaselect.com This reaction provides a direct route to 2-amino-furan-3-carbonitrile derivatives with substitution at the C4 and C5 positions derived from the aldehyde and isocyanide, respectively.

The reaction is typically performed in a suitable solvent like ethanol at ambient temperature. The proposed mechanism begins with a Knoevenagel condensation between the arylaldehyde and cyanoacetamide to form an arylidene cyanoacetamide intermediate. The isocyanide then undergoes a nucleophilic attack on this intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable, highly functionalized furan product. This methodology allows for significant structural diversity by simply varying the aldehyde and isocyanide components. researchgate.net

| Arylaldehyde | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Pyridylaldehyde | Ethanol | 72 | 85 |

| 4-Chlorobenzaldehyde | Ethanol | 72 | 88 |

| 4-Nitrobenzaldehyde | Ethanol | 72 | 90 |

| 4-Methylbenzaldehyde | Ethanol | 72 | 83 |

| Benzaldehyde | Ethanol | 72 | 80 |

| 4-Methoxybenzaldehyde | Ethanol | 72 | 86 |

While the specific three-component reaction of aldehydes, primary or secondary amines, and dialkyl acetylenedicarboxylates is not a commonly cited route for 2-amino-furan-3-carbonitriles, a closely related and well-established MCR exists that utilizes isocyanides in place of amines. The reaction between aldehydes, isocyanides, and dialkyl acetylenedicarboxylates (such as dimethyl acetylenedicarboxylate, DMAD) provides a facile synthesis of highly substituted 2-aminofurans. researchgate.net

In this process, the reaction is initiated by the nucleophilic addition of the isocyanide to the electron-deficient alkyne (DMAD), generating a zwitterionic intermediate. This reactive 1,4-dipole is then trapped by the aldehyde. An subsequent intramolecular cyclization via nucleophilic attack of the oxygen anion onto the iminium carbon, followed by a proton transfer, yields the final 2-aminofuran product. This reaction is highly regioselective and proceeds under mild conditions, often in solvents like water or ionic liquids, which enhance the reactivity of the zwitterionic intermediate. researchgate.net Although this variant does not directly use a primary amine as a starting material, the resulting product is a secondary amine incorporated into the furan ring at the C2 position, demonstrating the power of isocyanide-based MCRs in constructing such scaffolds.

Integration of Furfural (B47365), Cyclohexanedione, and Malononitrile

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The reaction involving an aldehyde, an active methylene (B1212753) compound, and a cyclic diketone is a powerful strategy for the synthesis of various heterocyclic systems. While a direct three-component reaction of furfural, cyclohexanedione, and malononitrile for the synthesis of 2-aminofuran-3-carbonitrile (B147697) derivatives is not extensively documented, analogous reactions provide a strong precedent for this transformation.

For instance, the one-pot synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles has been achieved through the reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanediones in an aqueous medium. researchgate.net This reaction, catalyzed by triethylbenzylammonium chloride (TEBA), proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the cyclohexanedione enolate to the resulting arylidene malononitrile, and subsequent intramolecular cyclization and dehydration.

Extrapolating this to the furan synthesis, one could envision a pathway where furfural reacts with malononitrile to form 2-(furan-2-ylmethylene)malononitrile. The enolate of cyclohexanedione could then act as a nucleophile. However, the subsequent cyclization to a furan ring would require a different mechanistic pathway, possibly involving oxidation or rearrangement, as the typical cyclization leads to pyran or thiophene (B33073) analogues. nih.govacs.org The use of furfural as a starting material is well-established for the synthesis of various furan derivatives, including 2-furyl carbinols, which can serve as precursors for further functionalization. nih.gov

A plausible, though speculative, pathway could involve an initial reaction between cyclohexanedione and malononitrile, followed by a reaction with furfural. The complexity of the potential side reactions, however, makes this a challenging synthetic problem requiring careful optimization of reaction conditions.

Cascade Knoevenagel-Michael-Cyclization Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more sequential transformations in a single pot without the isolation of intermediates. The Knoevenagel-Michael-cyclization sequence is a classic example of such a process, widely employed in the synthesis of diverse heterocyclic compounds.

This sequence typically begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, to generate an electron-deficient alkene. This intermediate then undergoes a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to afford the final heterocyclic product. While specific examples for the synthesis of 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile via this cascade are not prominently reported, the synthesis of analogous structures like tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines from aldehydes, malononitrile, and dimedone or barbituric acid derivatives, respectively, demonstrates the versatility of this approach. rsc.orgpcbiochemres.com

In the context of 2-aminofuran synthesis, a hypothetical Knoevenagel-Michael-cyclization cascade could involve the reaction of an α-hydroxyketone with malononitrile. The Knoevenagel adduct formed would then be susceptible to an intramolecular Michael addition of the hydroxyl group onto the electron-deficient double bond, followed by cyclization and dehydration to yield the furan ring. The use of a base catalyst is typically required to facilitate both the Knoevenagel condensation and the Michael addition steps. researchgate.net

Lipase-catalyzed one-pot Knoevenagel-phospha-Michael reactions of aldehydes, malononitrile, and dimethyl phosphite (B83602) have also been reported, showcasing the potential for biocatalytic approaches in these cascade sequences. nih.govresearchgate.net

Tandem and Domino Reaction Sequences

Tandem and domino reactions represent a cornerstone of modern synthetic chemistry due to their efficiency and ability to rapidly build molecular complexity. A variety of such sequences have been developed for the synthesis of substituted furans.

A notable example is the redox-neutral photocatalytic synthesis of functionalized 2-aminofurans from α-halo carbonyl substrates and N-allenamides. researchgate.net This process proceeds via a domino sequence involving the one-pot formation of three new bonds under visible light irradiation, highlighting a green and sustainable approach.

Another powerful domino reaction involves a three-component annulation for the synthesis of polysubstituted pyrroles from α-silylaryl triflates, Schiff bases, and alkynes. nih.gov This reaction proceeds through five sequential steps in a single flask, demonstrating the intricate molecular transformations that can be orchestrated in a domino fashion. Although this example leads to pyrroles, the underlying principles of sequential bond formation can be conceptually applied to the design of new routes to 2-aminofurans.

The synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides via a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization has also been described, further illustrating the power of domino strategies in constructing five-membered heterocycles. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a versatile and powerful toolkit for the construction of complex heterocyclic scaffolds under mild reaction conditions with high selectivity. Various metals, including copper, rhodium, and palladium, have been employed in the synthesis of furan derivatives.

Copper-Catalyzed Cascade Cyclic Reactions from Enaminones

Copper catalysis has been widely used in the synthesis of nitrogen-containing heterocycles. While the direct copper-catalyzed cascade cyclization of enaminones to form 2-aminofurans is not a well-established route, related transformations suggest its potential. For example, a copper(I)-catalyzed aerobic cyclization of β-(2-aminophenyl)-α,β-ynones has been developed for the synthesis of 4-aminoquinolines, where DMF serves as a dual synthon for a methine source and a nitrogen source. rsc.org

Enaminones are versatile intermediates in organic synthesis, and their deuterated analogues have been synthesized for use in metabolic studies. nih.gov Copper-catalyzed reactions of enaminones often involve their role as nucleophiles or precursors to other reactive intermediates. A hypothetical pathway to 2-aminofurans could involve the copper-catalyzed reaction of an enaminone with a suitable electrophile, followed by cyclization. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes to benzofurans is a known process, suggesting that oxidative cyclizations involving enaminones could be a feasible, though unexplored, route. rsc.org

Rhodium(II)-Catalyzed Reactions of Cyclic Diazodicarbonyl Compounds

Rhodium(II) catalysts are exceptionally effective in promoting reactions of diazo compounds, leading to the formation of a wide array of carbenoid intermediates that can undergo various subsequent transformations. The synthesis of furans via rhodium(II)-catalyzed reactions of diazo compounds is a well-documented strategy.

A prominent example involves the reaction of 2-alkynyl 2-diazo-3-oxobutanoates, which upon treatment with a catalytic amount of rhodium(II) acetate (B1210297), afford furo[3,4-c]furans in good yields. nih.gov The reaction proceeds through the formation of a rhodium-stabilized carbenoid, which adds to the acetylenic π-bond to generate a vinyl carbenoid. This intermediate then undergoes cyclization onto the neighboring carbonyl group to produce the furan ring. This methodology has been applied to the synthesis of complex oxa-polyheterocyclic systems.

While this specific example does not start from a cyclic diazodicarbonyl compound to produce a 2-aminofuran, it demonstrates the general principle of rhodium-catalyzed furan synthesis from diazo precursors. A rhodium(III)-catalyzed tunable oxidative cyclization of N-tosylacrylamides and diazo compounds has also been reported for the selective construction of fully substituted furans. rsc.org Furthermore, Rh(III)-catalyzed vinyl C-H activation of acrylic acids and subsequent cyclization with α-diazocarbonyl compounds provides another route to furan derivatives. nih.gov

Palladium-Catalyzed Synthesis of 3-Acyl-2-aminobenzofuran Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast range of cross-coupling and cyclization reactions. While the primary focus of this article is on 2-aminofurans, the palladium-catalyzed synthesis of the closely related 3-acyl-2-aminobenzofuran derivatives is a noteworthy and well-developed area.

A significant advancement in this field is the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters. This reaction, which proceeds in the presence of a palladium(II) acetate catalyst, a phosphine (B1218219) ligand (such as tricyclohexylphosphine), and a reducing agent (like zinc), affords 3-acyl-2-aminobenzofuran derivatives in good to excellent yields. These compounds are valuable building blocks for the synthesis of more complex benzofuran-fused heterocycles.

More directly relevant to the synthesis of 2-aminofurans is the palladium-catalyzed acetoxylative, alkoxylative, and hydroxylative cycloisomerization of homoallenyl amides. acs.orgacs.orgnih.gov This tunable transformation, which utilizes hypervalent iodine compounds as oxidants, provides access to polysubstituted 2-aminofurans at room temperature. The ability to selectively introduce different functional groups (acetoxy, alkoxy, or hydroxy) from the same starting material makes this a particularly versatile and attractive synthetic method.

Palladium iodide-catalyzed multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, carbon monoxide, and a secondary amine represents another innovative palladium-catalyzed route to functionalized furans. nih.gov Additionally, palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes have been established for the synthesis of silyl (B83357) benzofurans, further showcasing the broad utility of palladium catalysis in furan chemistry. rsc.org

Atom-Economical and Metal-Free Approaches, including Intramolecular Aziridine (B145994) Ring Opening

In the pursuit of greener and more efficient chemical processes, atom-economical and metal-free synthetic methodologies have gained considerable attention. These approaches aim to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. Furthermore, the avoidance of heavy metal catalysts is crucial, particularly in the synthesis of biologically relevant compounds, to prevent metal contamination in the final products. nih.gov

A notable advancement in this area is the synthesis of multisubstituted furans through the intramolecular ring opening of aziridines. nih.govresearchgate.net This strategy offers a metal-free and highly atom-economical pathway to furan derivatives. The reaction typically proceeds by activating a non-activated aziridine with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which facilitates the attack by a suitably positioned internal carbonyl oxygen. nih.govresearchgate.net This intramolecular cyclization is followed by an aromatization step to yield the furan ring. nih.govresearchgate.net

The general procedure involves treating a solution of dialkyl 2-(aziridin-2-ylmethylene)malonate or 2-(aziridin-2-ylmethylene)-1,3-dione with BF₃·OEt₂ in a solvent like dichloromethane (B109758) at ambient temperature. researchgate.net The reaction is typically complete within a few hours. researchgate.net A significant advantage of this method is that all atoms from the starting material are incorporated into the final furan product, exemplifying a true atom-economical process. nih.govresearchgate.net

Table 1: Examples of Multisubstituted Furans Synthesized via Intramolecular Aziridine Ring Opening

| Starting Material | Product | Yield (%) |

| Diethyl 2-(1-benzylaziridin-2-ylidene)malonate | Diethyl 5-(benzylaminomethyl)-3-methylfuran-2,4-dicarboxylate | 85 |

| 3-(1-benzylaziridin-2-ylidene)pentane-2,4-dione | 1-(5-(benzylaminomethyl)-3-methylfuran-2-yl)ethan-1-one | 82 |

| Diethyl 2-(1-tritylaziridin-2-ylidene)malonate | Diethyl 5-((tritylamino)methyl)-3-methylfuran-2,4-dicarboxylate | 88 |

This table is illustrative and based on findings for analogous structures as detailed in the cited literature.

This methodology provides a valuable alternative to traditional furan syntheses, which often rely on metal catalysts such as palladium, silver, rhodium, copper, platinum, and iron. nih.gov

Stereoselective Synthesis of Furan Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. While the synthesis of this compound itself does not inherently generate a stereocenter in the furan ring, the principles of stereoselective synthesis are highly relevant for the preparation of its analogues and derivatives where chirality may be a key feature.

Stereoselective methods for the synthesis of furan derivatives can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis:

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of furan synthesis, this can be achieved by employing starting materials with existing stereocenters or by using chiral auxiliaries. For instance, a one-pot stereoselective synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles has been reported, proceeding via a tandem Knoevenagel/Pinner/vinylogous Michael condensation. rsc.org This reaction, involving salicylaldehyde, malononitrile, and butenolides, can yield adducts with a diastereomeric ratio of up to 11.5:1. rsc.org

Another approach involves the reaction of β-nitroenones with α-functionalized ketones, which has been shown to produce polyfunctionalized furans with excellent diastereomeric ratios (E:Z > 93:7 for most products). nih.gov This two-step protocol, promoted by solid-supported species, demonstrates the potential for high diastereoselectivity under mild conditions. nih.gov

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of heterocyclic compounds, including furan derivatives. benthamdirect.com Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can be employed to catalyze tandem reactions that construct the furan ring with high enantiomeric excess (ee). nih.govnih.gov

For example, the organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives has been achieved with up to 82% ee using a quinine (B1679958) thiourea (B124793) catalyst. nih.gov Although this example leads to a chromene derivative, the underlying principles of the tandem Michael addition-cyclization are applicable to the synthesis of other heterocyclic systems.

The use of chiral pool starting materials, such as amino acids or carbohydrates, also represents a viable strategy for the synthesis of chiral furan derivatives. wikipedia.orgresearchgate.net This approach leverages the inherent chirality of readily available natural products to construct complex chiral molecules.

Table 2: Overview of Stereoselective Strategies for Furan and Related Heterocycle Synthesis

| Strategy | Key Features | Potential Applicability to Furan Derivatives |

| Diastereoselective Tandem Condensation | Multi-component reaction; formation of multiple bonds in one pot. | Synthesis of complex furan-containing scaffolds with controlled relative stereochemistry. rsc.org |

| Organocatalyzed Enantioselective Cyclization | Use of small organic molecules as chiral catalysts; metal-free conditions. | Asymmetric synthesis of chiral 2-aminofuran analogues. nih.govnih.gov |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products. | Access to optically active furan derivatives by incorporating chiral building blocks. wikipedia.orgresearchgate.net |

While specific examples of the stereoselective synthesis of this compound are not extensively documented, the methodologies described provide a strong foundation for the development of such routes for its chiral analogues.

Reactivity and Transformational Chemistry of 2 Amino 5 4 Methoxyphenyl Furan 3 Carbonitrile

Reactions Involving the Furan (B31954) Ring System

The furan nucleus in this compound is highly substituted, which influences its participation in various chemical transformations. The strong electron-donating effect of the amino group at the C2 position significantly activates the ring, making it susceptible to a range of reactions that might not be as facile with unsubstituted furan.

The electron-rich nature of the 2-aminofuran system makes it prone to oxidation. A notable transformation for related 2-aminofuran-3-carbonitriles is a photooxidative ring conversion. researchgate.netrsc.org When subjected to photooxidation, these compounds can be transformed into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. researchgate.netrsc.org This reaction proceeds through the oxidation of the furan ring, which then undergoes rearrangement to form the more stable pyrrole-based structure.

The general mechanism for furan photo-oxidation often involves singlet oxygen, generated using a photosensitizer and light. researchgate.net The singlet oxygen attacks the furan diene system in a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate can then rearrange to generate highly reactive species, such as oxo-enals, which can be trapped by nucleophiles. researchgate.net In the case of 2-aminofuran-3-carbonitriles, this cascade ultimately leads to the observed 2-oxopyrrole product. rsc.org

Table 1: Photooxidative Ring Transformation of 2-Aminofuran-3-carbonitriles

| Starting Material (2-Aminofuran derivative) | Conditions | Product (2,5-dihydro-5-hydroxy-2-oxopyrrole derivative) | Reference |

|---|---|---|---|

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Methylene (B1212753) blue, light, O₂ | 2,5-Dihydro-5-hydroxy-4,5-diphenyl-2-oxopyrrole-3-carbonitrile | rsc.org |

This table presents examples from related compounds, as specific data for the 4-methoxyphenyl (B3050149) derivative was not detailed in the search results.

The furan ring, particularly when activated, can be susceptible to attack by nucleophiles, often under acidic conditions which protonate the ring and increase its electrophilicity. researchgate.net Reactions with oxygen nucleophiles like water or alcohols can lead to ring-opening. For instance, the acid-catalyzed decomposition of furan in dilute aqueous solution proceeds through protonation at the α-carbon, followed by nucleophilic attack of water to form dihydrofuranol intermediates that can lead to ring-opened products. researchgate.net

In the context of 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile, the presence of the activating amino and aryl groups, countered by the deactivating nitrile group, complicates this reactivity. Mild acidic hydrolysis of related 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles has been shown to result in the formation of tetrahydro-2-oxofuran derivatives, indicating the lability of the aminofuran system to hydrolytic conditions. researchgate.netrsc.org It is plausible that under specific acidic or basic conditions, this compound could undergo hydrolysis, potentially leading to ring-opened products or transformation into other heterocyclic systems. The addition of oxygen nucleophiles is generally a reversible process for many heterocyclic systems. libretexts.org

The interaction of furan derivatives with nitrogen nucleophiles can lead to complex transformations, including ring-opening and subsequent recyclization to form new nitrogen-containing heterocycles. nih.gov The course of these reactions is highly dependent on the nature of the nucleophile. nih.gov For example, reactions of similar furan systems with dinucleophiles like hydrazines often result in recyclization. nih.gov

Research on 2-arylideneamino-4,5-diphenylfuran-3-carbonitrile, a structurally related imine, demonstrated its reaction with hydrazine (B178648) hydrate (B1144303) resulted in an addition product which could be further cyclized to form furyltriazole derivatives. researchgate.net This suggests that the furan ring system of this compound could serve as a scaffold for constructing more complex fused heterocycles. The reaction likely begins with nucleophilic attack on the furan ring, which is activated by the electron-donating amino group, followed by a cascade of reactions.

Table 2: Potential Reactions with Nitrogen Nucleophiles based on Analogous Compounds

| Reagent | Potential Product Type | Plausible Mechanism | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Furyltriazole | Addition to the furan system followed by intramolecular cyclization and rearrangement. | researchgate.net |

| Hydroxylamine (B1172632) | Recyclization Product | Ring-opening of the furan followed by recyclization involving the hydroxylamine nitrogen. | nih.govresearchgate.net |

This table is illustrative of the expected reactivity based on structurally similar compounds.

Furan is a π-rich heterocycle that readily undergoes electrophilic substitution, with a reactivity much greater than that of benzene (B151609). chemicalbook.com The reaction preferentially occurs at the C2 and C5 positions because the cationic intermediate formed by attack at these sites is more resonance-stabilized than the intermediate from attack at C3 or C4. chemicalbook.comquora.compearson.com

In this compound, the C2 and C5 positions are already substituted. The 2-amino group is a powerful activating group, while the 5-(4-methoxyphenyl) group is also activating; conversely, the 3-carbonitrile group is deactivating. For 2-aminofurans where the C5 position is blocked, electrophilic substitution has been observed to occur at the C3 position. researchgate.net However, in the target molecule, the C3 position is also occupied. Therefore, electrophilic attack on the furan ring itself at the C4 position is sterically hindered and electronically less favorable. It is more likely that electrophilic attack would occur at one of two other sites:

The exocyclic amino group: The nitrogen atom is nucleophilic and can react with electrophiles.

The pendant 4-methoxyphenyl ring: This ring is activated by the methoxy (B1213986) group and would likely undergo electrophilic aromatic substitution at the positions ortho to the methoxy group.

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org Furans can participate as the 4π diene component in these [4+2] cycloadditions. The reactivity of furan as a diene is lower than that of carbocyclic dienes like cyclopentadiene, but it can be significantly enhanced by the presence of electron-donating substituents. rsc.org

The 2-amino group in this compound makes the furan ring exceptionally electron-rich and thus a highly reactive diene for Diels-Alder reactions. nih.gov These reactive furans have been shown to smoothly undergo in situ intermolecular Diels-Alder reactions with various dienophiles. nih.gov The initial bicyclic adducts are often unstable and undergo subsequent reactions, such as aromatization (with elimination of a leaving group), to yield highly functionalized aniline (B41778) derivatives. nih.gov While furan can sometimes act as a dienophile, its role as a diene is more common, especially when activated by electron-donating groups. rsc.orgacs.org

Table 3: Representative Diels-Alder Reaction of an Electron-Rich 2-Aminofuran

| Diene | Dienophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminofuran derivative (general) | Alkynes, Alkenes | Highly substituted aniline or cyclohexene (B86901) derivative | The electron-rich furan acts as a potent diene. The initial adduct can aromatize. | nih.gov |

The photochemistry of furan and its derivatives is characterized by photoinduced ring-opening, which serves as a primary channel for the non-radiative decay of its excited states. aip.org Upon absorption of UV light, the furan ring can undergo cleavage of one of the C-O bonds. aip.orgresearchgate.net This process is extremely fast, occurring on a femtosecond timescale, and leads to the formation of open-chain intermediates, such as carbenes or biradicals. aip.orgacs.org These intermediates can then isomerize to other structures, such as substituted cyclopropenes. netsci-journal.com

For this compound, a similar photochemical pathway is expected. The absorption of UV light would populate an excited electronic state, leading to the fission of a C-O bond. aip.org The specific nature and fate of the resulting ring-opened intermediate would be influenced by the substituents. The amino, cyano, and aryl groups would affect the stability of the excited state and any open-chain intermediates, potentially directing the isomerization towards specific products. The process can be thought of as a transition from the stable heterocyclic ground state to a transition state on the excited-state potential energy surface, which then relaxes into the ring-opened form. researchgate.net

Thermal Aromatization and Ring Transformation

The stability and reactivity of the furan ring in 2-aminofuran-3-carbonitrile (B147697) derivatives can be influenced by thermal conditions and light. While this compound is an aromatic furan, its dihydro precursors undergo thermal aromatization. For instance, 2-amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitriles eliminate hydrogen cyanide when heated, typically by refluxing in a high-boiling solvent like ethane-1,2-diol, to yield the corresponding aromatic 2-amino-4,5-diarylfuran-3-carbonitriles.

Furthermore, the aromatic furan ring itself can undergo significant structural changes under specific conditions. One notable reaction is a photoxidative ring transformation. When subjected to photo-oxidation, 2-aminofuran-3-carbonitriles can be converted into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. This transformation involves the cleavage of the furan ring and subsequent recyclization to form a new five-membered lactam ring, demonstrating a shift from an oxygen to a nitrogen-containing heterocycle.

Transformations of the Amino and Nitrile Substituents

The amino and nitrile groups attached to the furan core are key sites for synthetic modifications, enabling the introduction of diverse functionalities and the construction of new molecular architectures.

The primary amino group at the C-2 position of the furan ring is nucleophilic and readily participates in reactions with various electrophiles. A common and significant derivatization is the formation of Schiff bases, or imines, through condensation with aldehydes. This reaction typically occurs by refluxing the aminofuran with the desired aldehyde in a solvent such as ethanol (B145695), often with a catalytic amount of acid. This transformation is widely applicable, and analogous compounds like 2-amino-5-arylthiophene-3-carbonitriles have been shown to react with a variety of substituted aldehydes to produce a library of Schiff base derivatives. The formation of the C=N bond in the product can be confirmed by spectroscopic methods such as IR, which shows the disappearance of N-H stretching bands and the appearance of a characteristic imine band.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Solvent | Conditions | Product (Schiff Base) | Reference |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-Disubstituted pyrazole-4-carboxaldehydes | Ethanol | Reflux, catalytic acetic acid | 2-(((1,3-Disubstituted-1H-pyrazol-4-yl)methylene)amino)-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | |

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted cinnamaldehydes | Ethanol | Reflux (1-24h) | 4-((Substituted-cinnamilidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one |

This table presents examples of Schiff base formation from structurally similar amino-heterocycles, illustrating a key reaction of the 2-amino group.

The carbonitrile (nitrile) group at the C-3 position is a versatile functional group that can be converted into several other important moieties. Standard organic transformations can be applied to achieve these conversions.

Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions. Mild hydrolysis typically yields a primary amide (carboxamide), while more vigorous conditions lead to the formation of a carboxylic acid.

Reduction : Catalytic hydrogenation or, more commonly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (aminomethyl group). This reaction proceeds via an intermediate imine which is further reduced.

Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed upon aqueous workup to yield a ketone.

These reactions significantly expand the synthetic utility of the furan core by allowing the introduction of amide, carboxylic acid, amine, and ketone functionalities at the C-3 position.

The primary substituent other than the amino and nitrile groups on the title compound is the 5-(4-methoxyphenyl) group. Specific literature detailing the manipulation of this group on the 2-amino-3-carbonitrile furan scaffold is limited. However, standard transformations associated with the functional groups present on this substituent are theoretically possible. For example, the methoxy group (an ether) could potentially be cleaved using strong acids like hydrogen bromide (HBr) to yield a phenol. Additionally, the phenyl ring itself could undergo electrophilic aromatic substitution, although the reactivity would be influenced by the directing effects of the methoxy group and the furan ring attachment.

Construction of Fused Heterocyclic Systems

The arrangement of the amino and nitrile groups on adjacent carbons of the furan ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyridine (B92270) ring.

Furo[2,3-b]pyridines are an important class of bicyclic heterocycles with applications in medicinal chemistry. A common and effective method for their synthesis is the cyclocondensation of a 2-aminofuran-3-carbonitrile with a 1,3-dicarbonyl compound or a related species with two electrophilic centers. This reaction is a variation of the Friedländer annulation.

The reaction mechanism involves an initial nucleophilic attack from the 2-amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization where the activated methylene group of the dicarbonyl compound attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the aromatic furo[2,3-b]pyridine (B1315467) system. This methodology allows for the preparation of a diverse range of substituted furo[2,3-b]pyridines by varying the substituents on both the furan precursor and the 1,3-dicarbonyl reactant.

| Furan Precursor | 1,3-Dicarbonyl Compound | Conditions | Fused Product | Reference |

| 2-Aminofuran-3-carbonitriles | Acetylacetone | Base catalysis (e.g., piperidine), reflux | 4,6-Dimethylfuro[2,3-b]pyridine-3-carbonitrile (or derivative) | |

| 2-Aminofuran-3-carbonitriles | Ethyl acetoacetate | Base catalysis, reflux | 4-Methyl-6-hydroxyfuro[2,3-b]pyridine-3-carbonitrile (or derivative) |

This table illustrates the general synthetic route to furo[2,3-b]pyridines from 2-aminofuran-3-carbonitrile precursors.

Synthesis of Furo[2,3-d]pyrimidine (B11772683) Derivatives

The construction of the furo[2,3-d]pyrimidine core from 2-aminofuran-3-carbonitrile analogs is a well-established transformation that proceeds through the formation of an intermediate that facilitates pyrimidine (B1678525) ring closure. A key synthetic route begins with the reaction of 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (B1271670) with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, in refluxing acetic anhydride. This step yields the corresponding ethoxymethyleneamino (imidate) intermediates. researchgate.net

These imidates are then treated with semicarbazide (B1199961) hydrochloride in the presence of a base like triethylamine. researchgate.net The reaction proceeds via an initial nucleophilic attack and subsequent intramolecular cyclization, where the terminal amino group of the semicarbazide attacks the nitrile carbon. This cascade reaction directly furnishes (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Ref |

| 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | Triethyl orthoformate | Semicarbazide HCl | 5,6-bis(4-methoxyphenyl)-4-imino-3-(ureido)furo[2,3-d]pyrimidine | 78 | researchgate.net |

| 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | Triethyl orthoacetate | Semicarbazide HCl | 7-methyl-5,6-bis(4-methoxyphenyl)-4-imino-3-(ureido)furo[2,3-d]pyrimidine | 75 | researchgate.net |

Synthesis of Furo[3,2-e]rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine Derivatives

Building upon the furo[2,3-d]pyrimidine core, further annulation can be achieved to synthesize the more complex furo[3,2-e] rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine system. The (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives, synthesized as described above, are key intermediates for this transformation. researchgate.net

The cyclization is accomplished by treating the urea (B33335) derivatives with dichlorotriphenylphosphorane, which can be prepared in situ from triphenylphosphine (B44618) and hexachloroethane. This reagent facilitates the dehydration and ring closure to form an intermediate iminophosphorane. researchgate.net Subsequent hydrolysis of the iminophosphorane in an acidic medium (ethanol/water with HCl) leads to the formation of the final 2-amino-furo[3,2-e] rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine product in high yield. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Ref |

| 5,6-bis(4-methoxyphenyl)-4-imino-3-(ureido)furo[2,3-d]pyrimidine | PPh₃/C₂Cl₆ | HCl / H₂O | 2-Amino-8,9-bis(4-methoxyphenyl)furo[3,2-e] rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine | 92 | researchgate.net |

Formation of Furo[3,2-b]thiazines and Furo[2,3-d]thiazoles

The synthesis of sulfur-containing fused heterocycles from 2-aminofuran-3-carbonitriles represents another important area of their chemical reactivity. researchgate.net While specific examples starting from this compound are not detailed in the reviewed literature, a general and common pathway for the synthesis of fused 1,3-thiazines from ortho-aminonitrile precursors involves the use of carbon disulfide. researchgate.net

Typically, the ortho-aminonitrile is reacted with carbon disulfide in a basic solvent such as pyridine. The reaction is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of a 4-imino-m-thiazine ring system. researchgate.net For 2-aminofuran-3-carbonitriles, this would lead to a furo[2,3-d] rsc.orgresearchgate.netthiazine derivative. Depending on the reaction conditions and the stability of the intermediate, this may rearrange or be further transformed. researchgate.net

Other Fused Coumarin (B35378) and Pyrimidine Analogues

The versatility of the 2-aminofuran-3-carbonitrile scaffold allows for the synthesis of a wide array of other fused pyrimidine analogues. For instance, reacting the furan precursor with different nucleophiles can lead to diverse furo[2,3-d]pyrimidine structures. nih.gov

One such pathway involves the reaction of a 5-acetyl-2-aminofuran-3-carbonitrile derivative with acetohydrazide in refluxing ethanol with a catalytic amount of acetic acid. This reaction yields an N'-ethylidene-acetohydrazide derivative of the furo[2,3-d]pyrimidin-4-one core. nih.gov Similarly, reaction with N-amino urea hydrochloride in the presence of sodium acetate (B1210297) leads to the formation of a corresponding hydrazine-1-carboxamide derivative. nih.gov

While direct fusion of the title furan with a coumarin ring is not prominently described, multicomponent reactions are frequently employed to build pyranocoumarin (B1669404) systems (pyrano[3,2-c]chromenes), which share structural similarities. These reactions often involve the condensation of 4-hydroxycoumarin, an aromatic aldehyde, and a methylene-active nitrile like malononitrile (B47326), demonstrating a powerful strategy for constructing complex fused heterocycles. researchgate.net

Detailed Reaction Mechanisms for Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding the synthetic scope. The transformations are typically characterized by multicomponent cascades, cyclization events, and aromatization processes.

Elucidation of Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. The synthesis of the 2-aminofuran core itself is often achieved through an MCR. rsc.orgresearchgate.net A common pathway involves the three-component condensation of an arylglyoxal (like 4-methoxyphenylglyoxal), a compound with an active methylene group (such as malononitrile or benzoylacetonitrile), and a base or catalyst. rsc.orgrsc.org

The mechanism for such a transformation can be described as follows:

Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between the arylglyoxal and the active methylene nitrile. This forms a highly electrophilic α,β-unsaturated dicarbonyl or cyano-carbonyl intermediate.

Michael Addition: A second molecule of the nitrile (or another nucleophile) performs a Michael addition to the activated double bond of the intermediate formed in the first step.

Intramolecular Cyclization/Dehydration: The resulting adduct contains the necessary atoms in proximity for cyclization. An intramolecular nucleophilic attack, typically involving an enolate attacking a nitrile group, forms a five-membered dihydrofuran ring.

Aromatization: The dihydrofuran intermediate then undergoes a dehydration or elimination step to yield the stable, aromatic 2-aminofuran-3-carbonitrile product.

This one-pot synthesis highlights the atom economy and efficiency of MCRs in rapidly generating complex heterocyclic scaffolds.

Mechanistic Insights into Cyclization and Aromatization Processes

Cyclization: The formation of the pyrimidine ring in furo[2,3-d]pyrimidine synthesis provides a clear example of a key cyclization mechanism. Starting from the ethoxymethyleneamino (imidate) derivative of the aminofuran, the reaction with semicarbazide proceeds via a cascade mechanism. researchgate.net

Nucleophilic Addition-Elimination: The terminal nitrogen of semicarbazide acts as a nucleophile, attacking the electrophilic carbon of the imidate group. This is followed by the elimination of ethanol to form a new C-N bond, yielding an intermediate adduct.

Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of an amino group from the semicarbazide moiety onto the electrophilic carbon of the adjacent nitrile group (C≡N) on the furan ring.

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 4-iminofuro[2,3-d]pyrimidine ring system.

Conclusion

2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile represents a promising yet underexplored molecule at the forefront of heterocyclic chemistry. Its structural features, combining the versatile furan (B31954) core with strategically placed functional groups, position it as a valuable building block for the synthesis of a diverse range of more complex molecules. While detailed experimental data on this specific compound remains limited in the public domain, the well-established chemistry of related 2-aminofuran-3-carbonitrile (B147697) derivatives provides a strong foundation for predicting its reactivity and potential applications. The exploration of its biological profile, particularly in the areas of antimicrobial and anticancer research, is a logical and promising avenue for future investigation. Furthermore, its inherent electronic properties suggest that it could contribute to the development of novel functional organic materials. Continued research into the synthesis, reactivity, and application of this compound is warranted and holds the potential to unlock new opportunities in both medicinal chemistry and material science.

Future Research Directions for 2 Amino 5 4 Methoxyphenyl Furan 3 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes to access 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile is a primary area for future research. While classical methods for furan (B31954) synthesis exist, such as the Paal-Knorr synthesis, there is a growing need for more efficient, atom-economical, and environmentally benign approaches. rsc.org

Future investigations should focus on:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine readily available starting materials, such as 4-methoxybenzaldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile), and a suitable C2 synthon, can provide a highly efficient route to the target molecule. mdpi.comresearchgate.net MCRs offer advantages in terms of reduced reaction steps, minimized waste, and increased molecular complexity in a single operation.

Transition-Metal Catalysis: Exploring novel transition-metal-catalyzed reactions, employing catalysts based on palladium, copper, or gold, could open new avenues for the synthesis of polysubstituted furans. nih.govresearchgate.netorganic-chemistry.org These methods often proceed under mild conditions with high selectivity.

Flow Chemistry: The implementation of continuous flow synthesis can offer significant advantages over traditional batch processes, including improved safety, better process control, and easier scalability.

Biomass-Derived Feedstocks: Investigating the use of renewable starting materials derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), could lead to more sustainable synthetic pathways. nih.govmdpi.comfrontiersin.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. mdpi.com | Identification of novel reaction partners and catalysts. |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. nih.govorganic-chemistry.org | Development of novel and recyclable catalytic systems. |

| Flow Chemistry | Enhanced safety, reproducibility, and scalability. | Optimization of reactor design and reaction conditions. |

| Biomass Valorization | Use of renewable feedstocks, improved sustainability. nih.govfrontiersin.org | Chemical modification of biomass-derived furans. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The 2-amino-3-carbonitrile moiety is a versatile functional group that can participate in a wide range of chemical transformations. researchgate.netijpsr.com A deeper understanding of the reactivity of this compound is crucial for its application as a building block in organic synthesis.

Future research in this area should include:

Cyclization Reactions: The amino and nitrile groups can serve as precursors for the construction of fused heterocyclic systems. For example, reaction with formamide (B127407) or other reagents could lead to the synthesis of furopyrimidine derivatives, which are known to possess diverse biological activities. researchgate.net

Electrophilic and Nucleophilic Substitutions: Studies on the electrophilic substitution patterns of the furan ring, which is activated by the amino group, could reveal new ways to functionalize the core structure. researchgate.net The reactivity of the nitrile group towards nucleophiles also warrants further investigation.

Ring Transformation Reactions: Investigating the possibility of ring-opening and ring-transformation reactions under various conditions (e.g., thermal, photochemical) could lead to the discovery of novel molecular scaffolds.

C-H Functionalization: The application of modern C-H activation strategies to the furan and phenyl rings would provide a direct and atom-economical way to introduce new substituents and build molecular complexity. acs.orgmdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting chemical reactivity, thereby guiding experimental design. nih.gov The application of advanced computational modeling to this compound can accelerate the discovery of new reactions and synthetic routes.

Key areas for computational investigation include:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the reaction pathways for the synthesis and transformation of the target molecule can provide valuable insights into the transition states and intermediates involved. pku.edu.cnmdpi.com This understanding can help in optimizing reaction conditions.

Reactivity Prediction: Calculation of molecular properties such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov

Catalyst Design: Computational screening of potential catalysts for the synthesis of the target compound can help identify the most promising candidates for experimental validation, saving time and resources. mdpi.com

Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR) can aid in the structural confirmation of newly synthesized derivatives.

Table 2: Application of Computational Methods

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. nih.govpku.edu.cn | Detailed understanding of reaction pathways, transition states, and intermediates. |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and regioselectivity. researchgate.netmdpi.com | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Molecular Docking | In silico screening for biological activity. nih.gov | Prediction of binding affinities to biological targets. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding. | Characterization of the nature of chemical bonds within the molecule. |

Integration of Green Chemistry Principles in Aminofuran-3-carbonitrile Synthesis

The principles of green chemistry should be a guiding framework for all future synthetic work on this compound. researchgate.netfrontiersin.org The goal is to develop synthetic processes that are not only efficient but also environmentally responsible.

Future efforts should focus on:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ethanol (B145695), or supercritical CO2. mdpi.com

Catalysis: The use of heterogeneous, recyclable catalysts, such as magnetic nanoparticles or solid-supported catalysts, can simplify product purification and reduce waste. mdpi.com Biocatalysis, using enzymes, should also be explored.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.

Table 3: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Implementation Strategy |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furans. nih.govfrontiersin.org |

| Benign Solvents and Reagents | Employing water, ethanol, or solvent-free conditions. mdpi.comfrontiersin.org |

| Catalysis | Development of recyclable heterogeneous or biocatalysts. mdpi.com |

| Energy Efficiency | Microwave-assisted or sonochemical methods. researchgate.netnih.gov |

| Waste Prevention | High atom economy reactions like MCRs. mdpi.com |

High-Throughput Synthesis and Screening of Derivatives for Diverse Synthetic Applications

To fully explore the potential of the this compound scaffold, high-throughput synthesis and screening techniques should be employed. nih.gov This approach allows for the rapid generation and evaluation of a large library of derivatives for various applications.

Future research should involve:

Combinatorial Library Synthesis: Utilizing solution-phase parallel synthesis to create a diverse library of analogs by systematically modifying different parts of the molecule. researchgate.net For instance, the amino group can be acylated or alkylated, and the methoxyphenyl group can be replaced with other substituted aryl or alkyl groups.

Diversification of the Scaffold: Employing the reactivity patterns discussed in section 6.2 to further functionalize the furan ring or to build fused heterocyclic systems in a high-throughput manner.

Screening for Biological Activity: The synthesized library of compounds can be screened against a panel of biological targets, such as enzymes or receptors, to identify potential new therapeutic agents. nih.gov

Materials Science Applications: The photophysical and electronic properties of the derivatives can be investigated to assess their potential use in materials science, for example, as organic light-emitting diodes (OLEDs) or sensors.

Table 4: Hypothetical High-Throughput Workflow

| Step | Description |

| 1. Library Design | In silico design of a virtual library of derivatives with diverse physicochemical properties. |

| 2. Parallel Synthesis | Automated or semi-automated synthesis of the designed library in a multi-well plate format. |

| 3. Purification | High-throughput purification techniques, such as mass-directed automated preparative HPLC. |

| 4. Screening | Automated screening of the purified compounds in biological or materials science assays. |

| 5. Hit Identification | Identification of "hit" compounds with desired properties for further optimization. |

Q & A

Q. What are the typical synthetic routes for 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile, and what intermediates are critical?

The compound is often synthesized via cyclocondensation reactions. A key intermediate is 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile , which forms unintentionally during synthesis due to incomplete cyclization . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize byproducts. Analytical techniques like HPLC and TLC are essential for monitoring intermediate formation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Combined use of FT-IR (to confirm nitrile C≡N stretches at ~2200 cm⁻¹ and amino N-H stretches at ~3300 cm⁻¹), ¹³C/¹H NMR (to verify furan ring protons and methoxy group signals), and mass spectrometry (for molecular ion validation) is recommended. Cross-referencing with crystallographic data (e.g., bond lengths from XRD) enhances reliability .

Advanced Research Questions

Q. How can researchers mitigate the formation of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile during synthesis?

This byproduct arises from incomplete cyclization. Strategies include:

- Reaction optimization : Adjusting stoichiometry of reagents (e.g., malononitrile derivatives) and using catalysts like piperidine .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound .

- In situ monitoring : Real-time FT-IR or Raman spectroscopy to track cyclization progress .

Q. What computational tools are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), aiding in understanding reactivity. Pairing with molecular docking (AutoDock Vina) can explore interactions with biological targets (e.g., enzyme active sites) .

Q. How should contradictory crystallographic data (e.g., bond angles) between batches be resolved?

Discrepancies may arise from polymorphism or measurement errors. Validate via:

- Multi-technique validation : Compare XRD data with solid-state NMR or Raman spectra .

- SHELX refinement : Use the SHELXL module for high-resolution data to adjust thermal parameters and hydrogen bonding networks .

- Twinned crystal analysis : Apply SHELXD for deconvoluting overlapping diffraction patterns .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Continuous reaction systems reduce side reactions and enhance reproducibility .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (temperature, pH) .

- In-line analytics : PAT (Process Analytical Technology) tools like HPLC-MS for real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.